molecular formula C7H9NO3 B1626875 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione CAS No. 67852-27-1

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

Cat. No. B1626875
CAS RN: 67852-27-1
M. Wt: 155.15 g/mol
InChI Key: MEZFDLNHBQSENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The IUPAC name for this compound is 1-oxa-3-azaspiro[4.4]nonane-2,4-dione .


Molecular Structure Analysis

The molecular structure of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione consists of a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The InChI code for this compound is 1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione include a molecular weight of 155.15 g/mol , a topological polar surface area of 55.4 Ų , and zero rotatable bonds . The compound is also characterized by a complexity of 218 .

Scientific Research Applications

Antiproliferative and Cytotoxic Properties

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione has been investigated for its antiproliferative and cytotoxic effects. Recent studies suggest that it exhibits promising activity against rapidly dividing cells, making it a potential candidate for cancer therapy .

Angiogenesis Inhibition

Derived from the fungus Neosartorya sp., 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione possesses a unique structure with a 1-oxa-7-azaspiro [4.4]non-2-ene-4,6-dione skeleton. Researchers have found that this compound inhibits angiogenesis, a critical process for tumor growth and metastasis. By blocking endothelial migration induced by vascular endothelial growth factor (VEGF), it shows promise as an angiogenesis inhibitor .

Protein Arginine Deiminase (PAD) Inhibition

Protein arginine deiminases (PADs) play a role in post-translational modifications, affecting protein function. 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione has been explored as a potential PAD inhibitor. By targeting PAD activity, it could impact various cellular processes and potentially serve as a therapeutic agent .

Synthetic Applications

The compound’s unique spirocyclic structure makes it interesting for synthetic chemistry. Researchers have used it as a building block in the synthesis of other complex molecules. Its reactivity and stability under specific conditions contribute to its usefulness in organic synthesis .

Heterocyclic Chemistry

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a member of the heterocyclic family. Its presence in various heterocyclic frameworks adds to the diversity of chemical space and provides opportunities for designing novel compounds with specific properties .

Chemical Research and Characterization

Scientists have studied the physical and chemical properties of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione, including its melting point, boiling point, and spectral data. These investigations contribute to our understanding of its behavior and reactivity in different environments .

Safety And Hazards

The safety information available indicates that 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-oxa-3-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFDLNHBQSENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511619
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

CAS RN

67852-27-1
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Reactant of Route 3
Reactant of Route 3
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Reactant of Route 4
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Reactant of Route 5
Reactant of Route 5
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Reactant of Route 6
Reactant of Route 6
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.